molecular formula C8Cl8N2S2 B11098227 Isothiazole, 4,5-dichloro-3-[1,1,2,2-tetrachloro-2-(4,5-dichloro-3-isothiazolyl)ethyl]- CAS No. 131947-15-4

Isothiazole, 4,5-dichloro-3-[1,1,2,2-tetrachloro-2-(4,5-dichloro-3-isothiazolyl)ethyl]-

Cat. No.: B11098227
CAS No.: 131947-15-4
M. Wt: 471.8 g/mol
InChI Key: HXSSRSCWMDMRMN-UHFFFAOYSA-N
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Description

The compound Isothiazole, 4,5-dichloro-3-[1,1,2,2-tetrachloro-2-(4,5-dichloro-3-isothiazolyl)ethyl]- is a highly chlorinated isothiazole derivative characterized by:

  • A central isothiazole ring substituted with chlorine at the 4- and 5-positions.
  • A 1,1,2,2-tetrachloroethyl group at the 3-position of the isothiazole, which itself bears a 4,5-dichloro-3-isothiazolyl substituent.

Properties

CAS No.

131947-15-4

Molecular Formula

C8Cl8N2S2

Molecular Weight

471.8 g/mol

IUPAC Name

4,5-dichloro-3-[1,1,2,2-tetrachloro-2-(4,5-dichloro-1,2-thiazol-3-yl)ethyl]-1,2-thiazole

InChI

InChI=1S/C8Cl8N2S2/c9-1-3(17-19-5(1)11)7(13,14)8(15,16)4-2(10)6(12)20-18-4

InChI Key

HXSSRSCWMDMRMN-UHFFFAOYSA-N

Canonical SMILES

C1(=C(SN=C1C(C(C2=NSC(=C2Cl)Cl)(Cl)Cl)(Cl)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-3-[1,1,2,2-tetrachloro-2-(4,5-dichloro-3-isothiazolyl)ethyl]isothiazole involves multiple steps, typically starting with the chlorination of precursor compounds. One common method involves the chlorination of isothiazole derivatives under controlled conditions using chlorine gas or other chlorinating agents. The reaction conditions often require specific temperatures and solvents to ensure the selective chlorination of the desired positions on the isothiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Safety measures are crucial due to the handling of chlorine gas and the potential formation of hazardous by-products.

Chemical Reactions Analysis

2.1. Substitution Reactions

The multiple chlorine atoms on the isothiazole and ethyl groups act as leaving groups, enabling nucleophilic aromatic substitution (NAS) or electrophilic substitution. For example:

  • Chlorine displacement : The tetrachloroethyl group may undergo substitution with nucleophiles (e.g., hydroxide, amines), forming intermediates for functional group diversification.

2.2. Elimination Reactions

Adjacent chlorines on the ethyl chain can undergo β-elimination , potentially forming alkenes under basic conditions. This reaction is critical for modifying the compound’s stability and bioavailability.

2.3. Ring-Opening Reactions

The isothiazole ring may undergo ring-opening under nucleophilic or electrophilic attack, though this is less common due to the ring’s aromatic stability. Such reactions could generate thiol derivatives or amides.

Comparison of Reaction Conditions

Reaction Type Conditions Key Outcomes
Rhodium-catalyzed transannulationHigh-temperature catalysis, inert solventsEfficient cyclization, high yield
ChlorinationChlorinating agents (e.g., Cl₂), acidic/basic conditionsIntroduction of tetrachloroethyl group
β-EliminationStrong base (e.g., KOtBu), elevated temperaturesFormation of alkenes

Biological and Environmental Implications

  • Lipophilicity : The compound’s chlorinated structure enhances membrane penetration, critical for its use in agricultural fungicides and pharmaceuticals .

  • Toxicity : Related chlorinated isothiazoles (e.g., DCOIT) exhibit skin sensitization and environmental persistence, necessitating careful handling .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of isothiazole derivatives typically involves various methods such as cyclization reactions. For instance, recent studies have demonstrated the successful synthesis of isothiazoles through rhodium-catalyzed reactions and other metal-free conditions that promote the formation of C–N and S–N bonds . The structural complexity of the target compound allows for modifications that can enhance its biological activity.

Biological Activities

Antimicrobial Properties
Isothiazole derivatives have shown promising antimicrobial activities against a range of pathogens. The compound has been evaluated for its efficacy against both gram-positive and gram-negative bacteria. Studies indicate that certain isothiazole derivatives possess significant inhibitory effects on bacterial growth .

Anti-inflammatory and Antiviral Activities
Research has highlighted the potential of isothiazoles in treating inflammatory diseases and viral infections. For example, derivatives of isothiazoles have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenases (COX-1 and COX-2) and lipoxygenase pathways . Additionally, some isothiazole compounds have demonstrated antiviral activity against various viruses, suggesting their potential as therapeutic agents in viral infections .

Agricultural Applications

Isothiazoles are also utilized in agriculture as fungicides. The compound has been shown to inhibit the detoxification processes in certain fungal species, making it effective against plant pathogens such as Leptosphaeria maculans. The structural features of isothiazoles contribute to their effectiveness in disrupting fungal growth and reproduction.

Case Studies

  • Antimicrobial Activity Evaluation
    A study conducted on synthesized isothiazole derivatives revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard microbiological techniques . This study underscores the potential use of isothiazole derivatives in developing new antimicrobial agents.
  • Fungicidal Efficacy
    A case study examining the efficacy of isothiazole-based fungicides demonstrated their effectiveness against various fungal strains. The results indicated a substantial reduction in fungal biomass when treated with these compounds compared to untreated controls .

Mechanism of Action

The mechanism of action of 4,5-Dichloro-3-[1,1,2,2-tetrachloro-2-(4,5-dichloro-3-isothiazolyl)ethyl]isothiazole involves its interaction with molecular targets through its highly reactive chlorine atoms. These interactions can lead to the formation of covalent bonds with biological molecules, disrupting their normal function. The compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine atoms, which enhance its electrophilic character.

Comparison with Similar Compounds

Chlorination Patterns and Reactivity

The target compound’s extensive chlorination distinguishes it from simpler isothiazole derivatives. Key comparisons include:

Compound Name Chlorine Atoms Key Functional Groups/Substituents Reactivity Profile
Target Compound 8 Cl* Tetrachloroethyl, dichloroisothiazolyl Likely low nucleophilic substitution due to steric hindrance; high thermal stability inferred from halogenation
4,5-Dichloroisothiazole-3-carboxylic acid 2 Cl Carboxylic acid Reactive at COOH group; used as synthetic intermediate
3,4,4,5-Tetrachloro-4H-1,2,6-thiadiazine 4 Cl Thiadiazine ring High electrophilicity; reacts with amines/thiols
4,5-Dichloro-1,2,3-dithiazolium chloride 2 Cl Dithiazolium cation Forms stable salts; reacts with nucleophiles at S-atoms

*Hypothetical count based on structural analysis.

Biological Activity

Isothiazoles are a class of compounds known for their diverse biological activities. Among them, Isothiazole, 4,5-dichloro-3-[1,1,2,2-tetrachloro-2-(4,5-dichloro-3-isothiazolyl)ethyl] (CAS No. 131947-15-4) has garnered attention due to its potential applications in pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C23H21N5O3S
  • Molecular Weight : 447.5 g/mol
  • IUPAC Name : 5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]-6-hydroxy-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one

Biological Activity Overview

The biological activity of isothiazole derivatives often includes antimicrobial, antifungal, anticancer, and neuroprotective properties. The specific compound under review exhibits notable features:

  • Antimicrobial Activity : Research indicates that isothiazoles possess significant antimicrobial properties against various bacterial strains. For instance, studies have shown that related compounds can inhibit the growth of Gram-positive and Gram-negative bacteria through disruption of cellular processes .
  • Antifungal Properties : Isothiazoles are also effective against fungal pathogens. The mechanism typically involves interference with fungal cell wall synthesis or function .
  • Neurotoxicity and Neuroprotective Effects : Some studies suggest that isothiazole derivatives can modulate synaptic transmission. For example, the related compound 4,5-dichloro-2-octylisothiazolin-3-one (DCOIT) was observed to enhance synaptic currents mediated by neurotransmitters like GABA and glutamate at certain concentrations . However, higher concentrations led to reduced synaptic activity, indicating potential neurotoxic effects.

Antimicrobial Activity

A study conducted on various isothiazole derivatives demonstrated their effectiveness against multidrug-resistant bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Antifungal Efficacy

In a clinical trial assessing antifungal activity against Candida species, the isothiazole compound showed promising results in inhibiting fungal growth in vitro. The mechanism was attributed to the disruption of ergosterol biosynthesis in fungal cells .

Neuroprotective Mechanisms

Research on DCOIT revealed its dual role in modulating synaptic transmission. At low concentrations (0.03–1 μM), it enhanced neurotransmitter release but exhibited neurotoxic characteristics at higher doses (3–10 μM). This suggests a narrow therapeutic window where beneficial effects can be achieved without toxicity .

Data Tables

Biological Activity Mechanism Efficacy Reference
AntimicrobialDisruption of cellular processesMIC comparable to antibiotics
AntifungalInhibition of ergosterol biosynthesisEffective against Candida spp.
NeuroprotectiveModulation of synaptic transmissionEnhanced at low doses; toxic at high doses

Q & A

Q. What are effective synthetic routes for 4,5-dichloro-isothiazole derivatives, and how can structural purity be ensured?

Methodological Answer:

  • Synthetic Routes :
    • Core Halogenation : Start with 3-trichloromethyl-4,5-dichloroisothiazole as a precursor. Halogenation can be achieved using Cl₂ or SO₂Cl₂ under controlled temperatures (20–50°C) to prevent over-substitution .
    • Ligand Functionalization : Modify position 3 of the isothiazole ring with carboxylic acid groups or heterocyclic substituents (e.g., 1,2,4-triazole) via nucleophilic substitution or cycloaddition reactions. Ethanol or DMF are preferred solvents for these steps .
  • Purity Assurance :
    • Use column chromatography (silica gel, hexane/ethyl acetate) to separate byproducts.
    • Validate purity via melting point analysis and ¹H/¹³C-NMR to confirm absence of unreacted aryl halides or colloidal palladium residues (common in metal-catalyzed syntheses) .

Q. How should spectroscopic techniques be applied to characterize this compound and its derivatives?

Methodological Answer:

  • ¹H/¹³C-NMR : Identify substituent environments. For example, the ethyl-tetrachloro group shows upfield shifts (δ 3.5–4.5 ppm for CH₂ groups) .
  • IR Spectroscopy : Detect functional groups like C-Cl (600–800 cm⁻¹) and isothiazole ring vibrations (1,550–1,650 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to distinguish between isothiazole isomers .

Advanced Research Questions

Q. How can palladium-isothiazole complexes enhance catalytic efficiency in cross-coupling reactions?

Methodological Answer:

  • Ligand Design : Synthesize Pd complexes with monodentate isothiazole ligands (e.g., LPdCl₂) rather than bidentate ones (L₂PdCl₂). Monodentate ligands show higher activity in Suzuki-Miyaura couplings due to reduced steric hindrance .
  • Optimization Parameters :
    • Temperature : 20–35°C maximizes catalytic turnover while minimizing homocoupling byproducts (e.g., 4,4′-dimethoxybiphenyl, 1–3% yield) .
    • Support Systems : Immobilize complexes on silicon oxide to enable recyclability (≥10 cycles without significant activity loss) .

Q. What strategies mitigate competing side reactions during halogenation of isothiazole derivatives?

Methodological Answer:

  • Controlled Halogen Addition : Use stepwise halogenation with Cl₂ gas in dichloromethane at 0°C to avoid over-chlorination. Monitor via TLC .
  • Byproduct Suppression :
    • Add catalytic Bu₄NBr to stabilize intermediates and reduce arylboronic acid oxidation by O₂ .
    • For dithiazole-to-isothiazole conversions, employ anhydrous HCl to favor thiophilic attack over disulfide formation .

Q. How can researchers evaluate the biological activity of isothiazole derivatives?

Methodological Answer:

  • Antimicrobial Assays :
    • Use microdilution methods (MIC testing) against Staphylococcus aureus and Escherichia coli. Derivatives with nitro or cyano substituents show enhanced activity (MIC: 2–8 µg/mL) .
  • Anticancer Screening :
    • Perform MTT assays on cancer cell lines (e.g., HeLa). Compounds with tetrazole moieties exhibit apoptosis induction via caspase-3 activation .

Safety and Handling

  • Storage : Keep in airtight containers under N₂ to prevent hydrolysis. Use ventilated storage areas (P405, P403+P233) .
  • Waste Disposal : Treat halogenated byproducts with NaOH/EtOH before incineration to avoid dioxin formation .

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